molecular formula C18H20N2O3S B5969976 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B5969976
M. Wt: 344.4 g/mol
InChI Key: FFAVPIHXAIIIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide, also known as DQBS, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. In

Mechanism of Action

The exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood. However, studies have suggested that 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This inhibition may lead to the induction of apoptosis, or programmed cell death, in cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to inhibit the activity of viral DNA polymerase, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to induce cell cycle arrest and apoptosis. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to inhibit the growth and migration of cancer cells. In viral infections, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been found to inhibit viral replication and reduce the viral load. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been shown to have antibacterial effects by inhibiting the growth of bacterial cells.

Advantages and Limitations for Lab Experiments

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a useful tool for studying various diseases and conditions. However, there are also limitations to using 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the exact mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for studying 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide. One potential area of research is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another area of research is to study the mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide in more detail, which may lead to the development of more effective therapies. In addition, further studies are needed to explore the potential of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as an antiviral and antibacterial agent. Overall, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has shown promise as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide as a white solid with a melting point of 194-196°C. The purity of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide has been shown to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)16-10-5-8-15(13-16)18(21)20-12-6-9-14-7-3-4-11-17(14)20/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAVPIHXAIIIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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